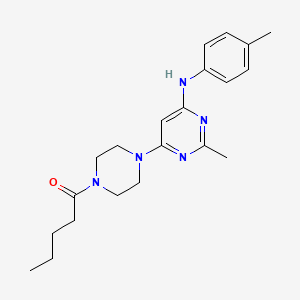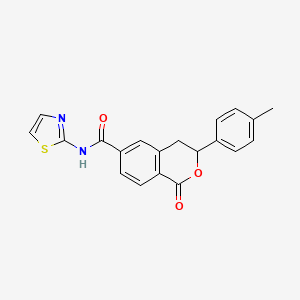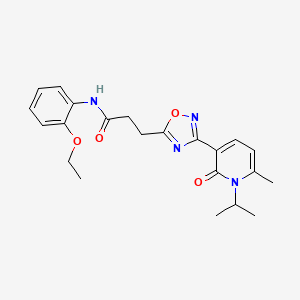
1-(4-(2-Methyl-6-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)PENTAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a pyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)PENTAN-1-ONE typically involves multiple steps, starting with the preparation of the pyrimidine derivative. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Substitution Reactions:
Piperazine Ring Formation: The piperazine ring is then introduced through cyclization reactions involving diamines and dihalides.
Final Coupling: The final step involves coupling the pyrimidine derivative with the piperazine ring under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)PENTAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)PENTAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)PENTAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL: A simpler derivative without the piperazine ring.
4-METHYLPHENYLAMINO-PYRIMIDINE: Lacks the piperazine and pentanone groups.
Uniqueness
1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)PENTAN-1-ONE is unique due to its complex structure, which combines multiple functional groups, allowing it to interact with a wide range of biological targets and participate in diverse chemical reactions.
Properties
Molecular Formula |
C21H29N5O |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]pentan-1-one |
InChI |
InChI=1S/C21H29N5O/c1-4-5-6-21(27)26-13-11-25(12-14-26)20-15-19(22-17(3)23-20)24-18-9-7-16(2)8-10-18/h7-10,15H,4-6,11-14H2,1-3H3,(H,22,23,24) |
InChI Key |
DTZAEJVQUVZBSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)NC3=CC=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-hydroxy-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoic acid](/img/structure/B11323752.png)

![4-(2,4-dimethoxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11323774.png)
![N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide](/img/structure/B11323792.png)

![7-bromo-N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11323806.png)
![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11323808.png)
![N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B11323810.png)
![4-[(2-fluorobenzyl)sulfanyl]-1-(4-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11323812.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11323814.png)
![N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11323819.png)
![2-(2-nitrophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11323820.png)
![7-(2-furyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11323822.png)
![N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11323836.png)
